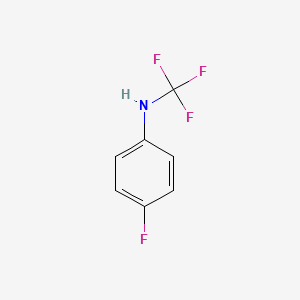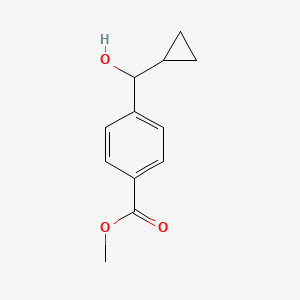
6-(1-Chloroethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Chloroethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method includes the reaction of 1,2-phenylenediamine with 1-chloro-2-ethanone under acidic conditions. This reaction can be catalyzed by various agents such as titanium silicate-1, molecular iodine, or cerium ammonium nitrate, often in solvents like methanol or acetic acid .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs scalable and eco-friendly methods. Transition-metal-free catalysis and green chemistry approaches are increasingly favored to minimize environmental impact and reduce costs .
化学反応の分析
Types of Reactions: 6-(1-Chloroethyl)quinoxaline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to various derivatives.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoxalines, benzimidazoles, and other heterocyclic compounds .
科学的研究の応用
6-(1-Chloroethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis, malaria, and cancer.
Industry: Utilized in the development of optoelectronic materials, dyes, and organic semiconductors.
作用機序
The mechanism of action of 6-(1-Chloroethyl)quinoxaline involves its interaction with various molecular targets. It can bind to DNA, proteins, and enzymes, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation, induction of apoptosis, and interference with metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules .
類似化合物との比較
Quinoxaline: The parent compound with a benzene and pyrazine ring.
Pyrroloquinoxaline: Contains an additional pyrrole ring fused to the quinoxaline structure.
Imidazoquinoxaline: Features an imidazole ring fused to the quinoxaline core.
Uniqueness: 6-(1-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
6-(1-chloroethyl)quinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,1H3 |
InChIキー |
FCONYVAYFJDBDI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=NC=CN=C2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)






![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)




